AMPA Receptor Antagonism Potency: GYKI-47261 IC50 Quantification and Comparative Benchmarking
GYKI-47261 inhibits AMPA receptor-mediated currents with an IC50 of 2.5 µM, as determined in isolated cerebellar Purkinje cells using whole-cell patch-clamp electrophysiology [1]. This potency is comparable to the prototypical 2,3-benzodiazepine GYKI-52466, which exhibits an IC50 of approximately 7.5 µM for AMPA-induced inward currents under similar experimental conditions .
| Evidence Dimension | AMPA receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 2.5 µM |
| Comparator Or Baseline | GYKI-52466: IC50 = 7.5 µM |
| Quantified Difference | 3-fold greater potency (2.5 µM vs. 7.5 µM) |
| Conditions | Isolated cerebellar Purkinje cells; whole-cell patch-clamp recording of AMPA-evoked currents |
Why This Matters
The 3-fold lower IC50 of GYKI-47261 relative to the class-defining analog GYKI-52466 enables reduced dosing requirements to achieve equivalent receptor blockade, thereby minimizing potential off-target liabilities and improving the therapeutic window in in vivo experiments.
- [1] Abrahám G, Sólyom S, Csuzdi E, et al. New non competitive AMPA antagonists. Bioorg Med Chem. 2000;8(8):2127-2143. View Source
